methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, dichlorophenyl group, and amino functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-23(2)11-5-7-13-15(9-11)26-18(22)17(19(24)25-3)16(13)12-6-4-10(20)8-14(12)21/h4-9,16H,22H2,1-3H3 |
InChI Key |
OPERKJFQOSLDQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with a suitable chromene precursor under basic conditions, followed by the introduction of amino groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a chromene core.
Methyl 2-amino-4-(2,4-dichlorophenyl)-3-pyridinecarboxylate: Contains a pyridine ring instead of a chromene core.
Uniqueness
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is unique due to its chromene core, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
